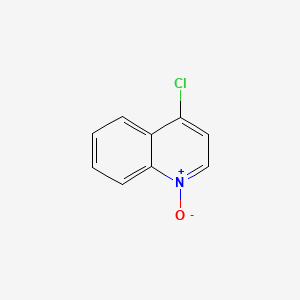

4-chloroquinoline 1-oxide

Beschreibung

Significance of Quinoline (B57606) N-Oxides in Synthetic Organic Chemistry

Quinoline N-oxides, the parent class of compounds to which 4-chloroquinoline (B167314) 1-oxide belongs, are recognized for their enhanced reactivity compared to their unoxidized quinoline counterparts. researchgate.net The presence of the N-oxide functional group profoundly influences the electron distribution within the quinoline ring system, rendering it more susceptible to a variety of chemical transformations. researchgate.netrsc.org This heightened reactivity, coupled with good regioselectivity, makes quinoline N-oxides attractive precursors for the synthesis of a wide array of functionalized quinoline derivatives. researchgate.netnih.gov

The development of new synthetic methodologies is an active area of research, driven by the paramount significance of the functionalized quinoline core in medicinal chemistry and the search for new drug candidates. researchgate.net Modern approaches often involve the regioselective functionalization of the quinoline ring through C-H activation, where the N-oxide group can act as a directing group. researchgate.netmdpi.com This strategy has proven to be a powerful and attractive method for synthesizing C-2 and C-8 functionalized quinoline compounds under mild reaction conditions. researchgate.net

Role of 4-Chloroquinoline 1-Oxide as a Key Synthetic Intermediate

Within the family of quinoline N-oxides, this compound stands out as a particularly valuable synthetic intermediate. chemimpex.com Its structure, featuring a reactive chlorine atom at the 4-position and the activating N-oxide group, allows for a diverse range of chemical modifications. chemimpex.com This dual reactivity makes it a cornerstone in the synthesis of various bioactive molecules, including those with potential antimalarial and antibacterial properties. chemimpex.com

Researchers appreciate its role in the synthesis of quinoline derivatives, which are crucial for exploring new therapeutic avenues. chemimpex.com The chlorine atom can be readily displaced by a variety of nucleophiles, while the N-oxide facilitates reactions at other positions of the quinoline ring. This versatility allows for the strategic introduction of different functional groups, leading to the creation of a vast library of novel compounds.

Historical Context of Quinoline N-Oxide Chemistry Relevant to this compound

The study of quinoline and its derivatives dates back to the 19th century, with its initial extraction from coal tar in 1834. wikipedia.org The exploration of quinoline N-oxides followed, with a growing understanding of their unique reactivity. A notable early method for the preparation of this compound involved the treatment of 4-nitroquinoline (B1605747) 1-oxide with acetyl chloride or hot concentrated hydrochloric acid. cdnsciencepub.com This conversion highlighted the synthetic utility of manipulating substituents on the quinoline N-oxide core. Over the years, various methods for the synthesis of quinoline N-oxides have been developed, including the oxidation of the parent quinoline with reagents like hydrogen peroxide. cdnsciencepub.com

Scope and Current State of Research on this compound

Current research on this compound is vibrant and expansive, touching upon various fields from medicinal chemistry to materials science. chemimpex.com In pharmaceutical development, it continues to serve as a key intermediate in the synthesis of novel therapeutic agents targeting infectious diseases. chemimpex.com Its unique chemical properties are also being leveraged in antimicrobial research to combat resistant strains of bacteria and fungi. chemimpex.com

Beyond its pharmaceutical relevance, this compound is finding applications in materials science as a precursor for the development of functionalized polymers and coatings. chemimpex.com Its ability to undergo diverse chemical transformations opens up possibilities for innovative applications in areas such as drug delivery systems and nanotechnology. chemimpex.com The ongoing exploration of new reactions and applications of this compound underscores its enduring importance in the scientific community.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | chemimpex.comchemicalbook.comnih.gov |

| Molecular Weight | 179.6 g/mol | chemimpex.comchemicalbook.comnih.gov |

| CAS Number | 4637-59-6 | chemimpex.comchemicalbook.comnih.gov |

| Appearance | White to light yellow powder to crystal | chemimpex.com |

| Melting Point | 134 - 138 °C | chemimpex.com |

| Purity | ≥ 97% (GC) | chemimpex.com |

| Synonyms | 4-Chloroquinoline N-oxide | chemimpex.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-5-6-11(12)9-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMGFEQLZDIREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=[N+]2[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395795 | |

| Record name | Quinoline, 4-chloro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4637-59-6 | |

| Record name | Quinoline, 4-chloro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 4 Chloroquinoline 1 Oxide

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of 4-chloroquinoline (B167314) 1-oxide. This class of reactions involves the displacement of the chlorine atom at the C4 position by a nucleophile. The efficiency and regioselectivity of these substitutions are profoundly influenced by the electronic properties of the quinoline (B57606) ring, which are modulated by the N-oxide functionality.

Influence of the N-Oxide Moiety on C4 Reactivity

The N-oxide group plays a pivotal role in activating the C4 position towards nucleophilic attack. By withdrawing electron density from the quinoline ring system, the N-oxide moiety enhances the electrophilicity of the carbon atoms, particularly at the C2 and C4 positions. This electron-withdrawing effect stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the SNAr reaction. This stabilization lowers the activation energy of the reaction, thereby facilitating the substitution process.

The presence of the N-oxide can significantly accelerate the rate of SNAr reactions compared to the parent quinoline. For instance, the reaction of 4-chloroquinoline with nucleophiles is generally sluggish, but the corresponding N-oxide reacts much more readily under milder conditions.

Mechanistic Pathways of Halogen Displacement

The displacement of the halogen at the C4 position in 4-chloroquinoline 1-oxide typically proceeds through a stepwise addition-elimination mechanism. masterorganicchemistry.com This pathway involves two principal steps:

Nucleophilic Addition: The nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a tetrahedral intermediate, the Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic ring and onto the N-oxide group.

Elimination of the Leaving Group: The chloride ion is expelled from the intermediate, and the aromaticity of the quinoline ring is restored, yielding the final substitution product.

The rate-determining step of the reaction can vary depending on the specific nucleophile, solvent, and reaction conditions. In many cases, the initial nucleophilic attack is the slower, rate-limiting step.

Halogen displacement reactions are a type of redox reaction where a more reactive halogen displaces a less reactive one. docbrown.infoyoutube.comsavemyexams.com The reactivity of halogens as oxidizing agents decreases down the group in the periodic table. youtube.com

Role of Substituents on Reaction Rate and Selectivity

Substituents on the quinoline ring can exert a significant influence on the rate and selectivity of SNAr reactions at the C4 position. The electronic nature of these substituents is a key determinant of their effect.

| Substituent Position | Electron-Donating Group (EDG) Effect | Electron-Withdrawing Group (EWG) Effect |

| C2, C6, C8 | Decrease reactivity by donating electron density, destabilizing the Meisenheimer complex. | Increase reactivity by withdrawing electron density, stabilizing the Meisenheimer complex. |

| C3, C5, C7 | Have a less pronounced effect on reactivity compared to substituents at other positions. | Can influence reactivity through inductive effects. |

For example, the presence of an electron-donating methyl group can decrease the reaction rate, while an electron-withdrawing nitro group can significantly enhance it. nih.gov The position of the substituent also matters; substituents at positions that can effectively delocalize the negative charge of the Meisenheimer complex will have a more pronounced effect.

Acid and Base Catalysis in SNAr Reactions

Both acid and base catalysis can play a crucial role in the SNAr reactions of this compound.

Acid Catalysis: Lewis and Brønsted acids can accelerate SNAr reactions by coordinating to the oxygen atom of the N-oxide group. researchgate.net This coordination enhances the electron-withdrawing nature of the N-oxide, further activating the quinoline ring towards nucleophilic attack. researchgate.net For example, the reaction of 4-nitroquinoline (B1605747) 1-oxide with aluminum chloride leads to the formation of this compound, where the aluminum chloride acts as both an electron acceptor and a source of chloride ions. researchgate.net

Base Catalysis: Bases are often employed to deprotonate the nucleophile, increasing its nucleophilicity and thereby accelerating the reaction. researchgate.net In some cases, the reaction can be autocatalytic, where a product or intermediate acts as a base. researchgate.net The choice of base and solvent system is critical for optimizing reaction yields and minimizing side reactions. For instance, strong bases like potassium t-butoxide in polar aprotic solvents such as DMF are effective for promoting these substitutions.

C-H Functionalization Directed by the N-Oxide Group

The N-oxide group in this compound not only activates the C4 position for SNAr reactions but also serves as a directing group for the functionalization of C-H bonds at other positions of the quinoline ring. This strategy has emerged as a powerful tool for the synthesis of substituted quinolines that are otherwise difficult to access.

Regioselective Functionalization at C2 and C8

The N-oxide directs functionalization primarily to the C2 and C8 positions through different mechanistic pathways, often involving transition metal catalysis.

C2 Functionalization: The C2 position is electronically activated by the N-oxide group, making it susceptible to functionalization. rsc.org A variety of palladium-catalyzed C-H functionalization reactions have been developed that are highly selective for the C2 position. acs.orgnih.gov These reactions often proceed through a concerted metalation-deprotonation (CMD) pathway. acs.orgnih.gov For example, palladium(II) acetate (B1210297) in acetic acid is a common catalytic system that favors C2-H activation. rsc.org Deoxygenative C-H functionalization at the C2 position can also be achieved using reagents like thiourea (B124793) activated by triflic anhydride (B1165640), providing access to quinoline-2-thiones. organic-chemistry.orgacs.org

C8 Functionalization: While C2 functionalization is more common, methods for the selective functionalization of the C8 position have also been developed. acs.orgnih.gov The proximity of the C8-H bond to the N-oxide group allows for chelation-assisted C-H activation. acs.orgnih.gov Palladium catalysts, particularly with specific ligands and reaction conditions, can favor C8 arylation. acs.orgutrgv.edu For instance, palladium(II) chloride has been shown to catalyze C-H activation at the C8 position. rsc.org Rhodium and ruthenium-based catalysts have also been successfully employed for C8-selective arylations and other functionalizations. researchgate.netnih.gov

The regioselectivity between C2 and C8 functionalization can be controlled by the choice of the metal catalyst, ligands, and reaction conditions. rsc.org For example, while Pd(OAc)2 tends to direct to the C2 position, PdCl2 can favor C8 activation. rsc.org This dual reactivity highlights the versatility of the N-oxide as a directing group in C-H functionalization chemistry.

Deoxygenative Functionalization Processes

Deoxygenative functionalization is a key transformation of quinoline N-oxides, including the 4-chloro derivative, enabling the introduction of various functional groups at the C2 position. nih.govresearchgate.net These reactions proceed with the concomitant removal of the N-oxide oxygen atom, leading to the formation of substituted quinolines. nih.govresearchgate.net

One notable example is the deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles. nih.gov This metal- and additive-free reaction provides a highly efficient and step-economical route to α-triazolylquinolines. nih.gov The reaction is believed to initiate with the nucleophilic attack of the quinoline N-oxide on the sulfonyl group of the N-sulfonyl-1,2,3-triazole. nih.gov This is followed by the elimination of a triazolyl anion, which then attacks the C2 position of the quinoline ring. nih.gov

Another significant deoxygenative functionalization is the amidation of quinoline N-oxides. A metal-free approach utilizes sulfonamides in the presence of PhI(OAc)₂ and PPh₃ to yield N-(quinolin-2-yl)sulfonamides. organic-chemistry.org The reaction of 4,7-dichloroquinoline (B193633) 1-oxide with benzonitrile (B105546) in the presence of concentrated sulfuric acid also results in deoxygenation and the formation of an N-(quinolin-2-yl)benzamide derivative. mdpi.compreprints.org

The versatility of deoxygenative functionalization extends to the formation of C-S bonds. For instance, 2-thiolated quinolines can be synthesized from quinoline N-oxides and benzenethiols in water at room temperature, using p-toluenesulfonyl chloride as an activator. researchgate.net

Table 1: Examples of Deoxygenative Functionalization Reactions of Quinoline N-Oxides

| Reagent | Product Type | Reference |

| N-sulfonyl-1,2,3-triazoles | α-triazolylquinolines | nih.gov |

| Sulfonamides/PhI(OAc)₂/PPh₃ | N-(quinolin-2-yl)sulfonamides | organic-chemistry.org |

| Benzonitrile/H₂SO₄ | N-(quinolin-2-yl)benzamides | mdpi.compreprints.org |

| Benzenethiols/p-TsCl | 2-Thiolated quinolines | researchgate.net |

| Thiourea/Tf₂O | Quinoline-2-thiones | researchgate.net |

| Arylzinc reagents/TFAA | 2-Arylquinolines | researchgate.net |

Mechanistic Insights into Directed C-H Activation

The N-oxide group in quinoline N-oxides, including this compound, plays a crucial role as a directing group in C-H activation reactions, facilitating functionalization at positions that are otherwise difficult to access. mdpi.compreprints.orgresearchgate.net This strategy has emerged as a powerful tool for the regioselective synthesis of substituted quinolines. mdpi.compreprints.orgresearchgate.net

Metal-catalyzed C-H functionalization of quinoline N-oxides often occurs at the C8 position. acs.orgnih.gov For instance, rhodium and iridium catalytic systems have been developed for the direct iodination and amidation of quinoline N-oxides at the C8 position. acs.orgnih.gov Mechanistic studies suggest that the reaction proceeds through the formation of an N-oxide-chelated metallacycle. acs.orgnih.gov An acid additive can play a key role in the rate-determining protodemetalation step. acs.orgnih.gov

Palladium-catalyzed C-H arylation of quinoline N-oxides has also been shown to be selective for the C8 position. acs.org Density Functional Theory (DFT) computational studies have provided evidence for a cyclopalladation pathway. acs.org These studies highlight that the site selectivity is influenced by electronic, steric, and solvation effects. acs.org In some cases, C-H activation at the C8 position can be accompanied by the formation of 2-quinolinones, especially in the presence of water. rsc.org

While C8 functionalization is common, C2 functionalization via C-H activation is also well-documented. mdpi.com Palladium-catalyzed arylation of quinoline N-oxide with benzene (B151609) has been shown to occur with good regioselectivity at the C2 position. mdpi.com Rhodium-catalyzed C2 alkylation with tert-butyl acrylate (B77674) has also been reported, with mechanistic studies suggesting an olefin insertion/acidolysis sequence. mdpi.com

Rearrangement Reactions Involving the N-Oxide Moiety

The N-oxide functionality in this compound can participate in various rearrangement reactions, leading to the formation of different ring systems.

On-Ring Rearrangements

A notable on-ring rearrangement is the Claisen-type nih.govnih.gov-sigmatropic rearrangement. lew.ro For certain quinoline N-oxides, treatment with acetic anhydride can induce a rearrangement to form 2-acetoxymethyl quinoline derivatives. lew.ro The proposed mechanism involves the nucleophilic attack of the N-oxide oxygen on acetic anhydride, followed by deprotonation and a nih.govnih.gov-sigmatropic shift. lew.ro

Rearrangements to Other Heterocyclic Systems

Quinoline N-oxides can undergo ring expansion to form seven-membered rings like benzoxazepines and benzodiazepines. nih.govjst.go.jpub.eduresearchgate.netresearchgate.netmdpi.com For instance, photochemical irradiation of quinoline N-oxides can lead to the formation of benz[d]-1,3-oxazepines. jst.go.jp These intermediates can then undergo further thermal or photochemical rearrangement to yield indoles. jst.go.jp

The reaction of quinazoline (B50416) 3-oxides (a related class of compounds) with primary amines like methylamine (B109427) can lead to a ring expansion, yielding 1,4-benzodiazepine-N4-oxide derivatives. ub.eduresearchgate.netmdpi.com This transformation involves an addition reaction at the C-2 position of the quinazoline ring, followed by a rearrangement of the six-membered ring to a seven-membered benzodiazepine (B76468) ring. ub.eduresearchgate.net

Oxidation and Reduction Pathways of the N-Oxide Functionality

The N-oxide group in this compound can undergo both oxidation and reduction, highlighting its redox activity.

Reduction of the N-oxide function is a common transformation. For example, the N-oxide can be reduced by treatment with phosphorus trichloride (B1173362) (PCl₃). ub.eduresearchgate.net Electrochemical methods can also be employed for the deoxygenation of quinoline N-oxides, typically under reductive conditions. mdpi.comrsc.org

Oxidative Conversion Mechanisms

The oxidation of quinoline N-oxides can lead to various products depending on the reagents and reaction conditions. For example, treatment of certain quinoline N-oxides with lead tetraacetate can yield quinoline hydroxamic acids (derivatives of 1-hydroxy-2(1H)-quinolone). cdnsciencepub.com It was found that 4-nitroquinoline 1-oxide, a related compound, can be converted to 1-hydroxy-4-nitro-2(1H)-quinolone using this method. cdnsciencepub.com The authenticity of 4-nitroquinoline 1-oxide can be confirmed by its conversion to this compound upon treatment with acetyl chloride or concentrated hydrochloric acid. cdnsciencepub.com

In the context of gold-catalyzed reactions, quinoline N-oxides can act as oxidants. acs.orgrsc.org For instance, in the gold-catalyzed oxidation of thioalkynes, the quinoline N-oxide transfers its oxygen atom to the substrate. acs.org DFT calculations suggest that the nucleophilic oxygen of the N-oxide attacks the alkyne, leading to the formation of a C-O bond and subsequent products. acs.org

Deoxygenation Reactions

The deoxygenation of quinoline N-oxides is a fundamental transformation that regenerates the parent N-heterocycle. rsc.org This step is often necessary after the N-oxide has been used as a directing group for the functionalization of the quinoline ring. chemrxiv.org Various methods have been developed for the deoxygenation of quinoline N-oxides, including the use of transition metals, reducing agents, and photocatalysis.

The deoxygenation of this compound itself has been reported using chromium(II) chloride. In this reaction, it was observed that for a short reaction time of one minute, only deoxygenation occurred. However, extending the reaction time to 20 minutes resulted in both deoxygenation and dechlorination. jst.go.jp

More broadly, a variety of reagents and catalytic systems have been shown to be effective for the deoxygenation of quinoline N-oxides. Iron(III)-catalyzed systems, for instance, have been utilized for the deoxygenation and concurrent 2-sulfonylation of quinoline N-oxides using sodium sulfinates. figshare.comtandfonline.com This one-pot reaction proceeds via a proposed free radical mechanism and demonstrates high efficiency and good functional group compatibility. figshare.comtandfonline.com

A sustainable method for the deoxygenation of heterocyclic N-oxides employs iodide as a catalyst, which is regenerated by formic acid. rsc.org This system demonstrates high efficiency and selectivity in the reduction of a variety of heterocyclic N-oxides. rsc.org Computational studies suggest that the reduction mechanism involves a direct interaction between the iodide and the oxygen of the N-oxide. rsc.org

Photocatalytic deoxygenation has also been explored. A rhenium-based photocatalyst has been shown to enable the fast and versatile deoxygenation of N-heterocyclic and alkyl N-oxides, with the presence of water dramatically accelerating the reaction rate. chemrxiv.org In some cases, deoxygenation can occur without a photocatalyst when using certain electron donors, suggesting the formation of an electron donor-acceptor complex. chemrxiv.org

Deoxygenative functionalization is another important class of reactions where the removal of the N-oxide oxygen is coupled with the formation of a new bond at the C2 position. For example, a metal- and additive-free method for the deoxygenative C2-heteroarylation of quinolines has been developed using N-sulfonyl-1,2,3-triazoles. beilstein-journals.org This reaction proceeds at room temperature with excellent regioselectivity. beilstein-journals.org Similarly, the reaction of 7-chloro-4-oxo-quinoline 1-oxide with benzonitrile in the presence of sulfuric acid leads to deoxygenation and C2-amidation. preprints.orgpreprints.org

The following table summarizes various deoxygenation reactions of quinoline N-oxides:

| Reagent/Catalyst | Substrate | Product | Key Features |

| Chromium(II) chloride | This compound | 4-Chloroquinoline | Only deoxygenation at 1 min; deoxygenation and dechlorination at 20 min. jst.go.jp |

| Iron(III) chloride / Sodium sulfinates | Quinoline N-oxides | 2-Sulfonyl quinolines | One-pot deoxygenation and sulfonylation. figshare.comtandfonline.com |

| Iodide / Formic acid | Heterocyclic N-oxides | Deoxygenated heterocycles | Sustainable method with iodide as a catalyst. rsc.org |

| Rhenium-based photocatalyst | N-heterocyclic N-oxides | Deoxygenated N-heterocycles | Fast reaction rate, accelerated by water. chemrxiv.org |

| N-sulfonyl-1,2,3-triazoles | Quinoline N-oxides | α-Triazolylquinolines | Metal- and additive-free deoxygenative C2-heteroarylation. beilstein-journals.org |

| Benzonitrile / Sulfuric acid | 7-Chloro-4-oxo-quinoline 1-oxide | N-(7-Chloro-4-oxo-quinolin-2-yl)benzamide | Deoxygenation coupled with C2-amidation. preprints.orgpreprints.org |

Cycloaddition Chemistry of Quinoline N-Oxides

Quinoline N-oxides can participate in cycloaddition reactions, acting as 1,3-dipoles. These reactions are valuable for the construction of fused heterocyclic systems and for the functionalization of the quinoline ring. acs.orgrsc.org A plausible reaction mechanism for the C2 amidation of N-oxides involves a [3+2]-dipolar cycloaddition of a nitrilium ion with the N-oxide to form a five-membered oxadiazolidine intermediate. preprints.org However, the direct formation of this intermediate can be less likely due to the low reactivity of such N-oxides as 1,3-dipoles in cycloaddition reactions. preprints.org

A variety of cycloaddition reactions involving quinoline N-oxides have been reported:

[3+2] Cycloaddition: A tandem [3+2] cycloaddition/ring-opening/O-arylation of quinoline N-oxides with ynones has been developed to synthesize 3-(2-quinolyl)chromones. rsc.org This reaction proceeds under transition metal- and additive-free conditions. rsc.org Another example is the stepwise [3+2] cycloaddition/reductive cyclization of 2-nitrochalcones and activated methylene (B1212753) isocyanides to afford pyrrolo[3,4-c]quinoline N-oxides. researchgate.net

Gold-Catalyzed Cycloaddition: A gold-catalyzed cycloaddition/ring-opening reaction of quinoline N-oxides with allenamides provides C2-alkenylated quinolines with high E selectivity. acs.orgnih.gov The presence of a substituent at the C7 or C8 position of the quinoline N-oxide is noted to be crucial for this catalytic reaction. acs.orgnih.gov

Copper-Catalyzed Cycloaddition: A copper-catalyzed tandem [3+2] cycloaddition/elimination/oxidation process between quinoline N-oxides and gem-difluorostyrenes has been described for the synthesis of 2-aroylquinolines. nih.gov

The reaction of 4-methoxyquinoline (B1582177) 1-oxide with dimethyl acetylenedicarboxylate (B1228247) in boiling dioxane yielded a mixture of products, including a dihydroquinoline derivative, the structure of which was confirmed by X-ray diffraction. clockss.org This highlights the complexity of cycloaddition reactions and the potential for various reaction pathways.

The following table summarizes key cycloaddition reactions of quinoline N-oxides:

| Reaction Type | Reactants | Product | Catalyst/Conditions |

| [3+2] Cycloaddition/Ring-Opening/O-Arylation | Quinoline N-oxides, Ynones | 3-(2-Quinolyl)chromones | Transition metal- and additive-free. rsc.org |

| Gold-Catalyzed Cycloaddition/Ring Opening | Quinoline N-oxides, Allenamides | C2-Alkenylated quinolines | Gold catalyst. acs.orgnih.gov |

| Copper-Catalyzed Cycloaddition/Elimination/Oxidation | Quinoline N-oxides, gem-Difluorostyrenes | 2-Aroylquinolines | Copper catalyst. nih.gov |

| [3+2] Cycloaddition/Reductive Cyclization | 2-Nitrochalcones, Activated methylene isocyanides | Pyrrolo[3,4-c]quinoline N-oxides | Stepwise reaction. researchgate.net |

| Cycloaddition | 4-Methoxyquinoline 1-oxide, Dimethyl acetylenedicarboxylate | Dihydroquinoline derivatives and other products | Boiling dioxane. clockss.org |

Derivatization and Synthetic Applications in Organic Synthesis

Construction of Functionalized Quinolines

4-Chloroquinoline (B167314) 1-oxide serves as a key building block for introducing a variety of functional groups onto the quinoline (B57606) scaffold, particularly at the C2 and C4 positions. The N-oxide group electronically influences the ring, directing the regioselectivity of certain reactions, while the chloro group at C4 acts as a versatile leaving group for nucleophilic substitution reactions.

The 4-aminoquinoline (B48711) framework is a privileged scaffold in medicinal chemistry. frontiersin.org The synthesis of these derivatives often involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor with a suitable amine. frontiersin.orgnih.gov The reaction of 4-chloroquinoline 1-oxide and its derivatives with various amines provides a direct route to 4-aminoquinoline N-oxides. For instance, 4,7-dichloroquinoline (B193633) 1-oxide can be reacted with diaminoalkanes to furnish the corresponding 4-amino derivatives. researchgate.net

A common synthetic sequence involves the initial N-oxidation of a substituted 4-chloroquinoline, followed by functionalization at other positions, and finally, the SNAr reaction at the C4 position. mdpi.comresearchgate.net In one example, 4,7-dichloroquinoline is first oxidized to 4,7-dichloroquinoline 1-oxide. mdpi.com After subsequent functionalization at the C2 position, the C4-chloro group is displaced by morpholine (B109124) in the presence of potassium carbonate in DMF at 120 °C to yield the final 4-morpholinoquinoline derivative. mdpi.comresearchgate.net This highlights the utility of the C4-chloro group as a stable yet reactive handle for late-stage introduction of amine nucleophiles. The general approach allows for the coupling of various primary and secondary amines, including alkylamines and anilines, under thermal, microwave, or ultrasound conditions to produce a diverse library of 4-aminoquinolines. frontiersin.org

Table 1: Examples of 4-Aminoquinoline Synthesis from 4-Chloroquinoline Precursors

| Starting Material | Amine Nucleophile | Conditions | Product Type | Yield | Citation(s) |

|---|---|---|---|---|---|

| 4,7-Dichloroquinoline | Butylamine | Reflux (neat) | 4-Alkylaminoquinoline | - | nih.gov |

| 4,7-Dichloroquinoline | Ethane-1,2-diamine | 80 °C (neat) | 4-(Aminoalkyl)aminoquinoline | - | nih.gov |

| 4,7-Dichloroquinoline 1-oxide | Diaminoalkane | Ethanol, reflux | 4-(Aminoalkyl)aminoquinoline N-oxide | - | researchgate.net |

Note: Yields are not always specified in the provided context.

The quinoline N-oxide functionality is a powerful directing group for C-H functionalization, particularly at the C2 and C8 positions. mdpi.comresearchgate.net This property is exploited in the synthesis of N-(quinolin-2-yl)benzamides from this compound derivatives. A notable example is the metal-free deoxygenative 2-amidation of 4,7-dichloroquinoline 1-oxide. mdpi.com

In this reaction, the N-oxide is treated with benzonitrile (B105546) and concentrated sulfuric acid at elevated temperatures. mdpi.com The N-oxide group activates the C2 position for nucleophilic attack by the nitrile, leading to the formation of an amide bond at C2 and simultaneous deoxygenation (loss of the N-oxide group). mdpi.comresearchgate.net This process provides the N-(quinolin-2-yl)benzamide core structure in high yield (92%). mdpi.com This strategy represents a powerful approach for synthesizing C2-functionalized quinolines under mild conditions and is a key method for the late-stage diversification of pharmaceutical scaffolds. mdpi.comresearchgate.net

Table 2: Synthesis of N-(Quinolin-2-yl)benzamide from a Quinoline N-Oxide

| Starting Material | Reagents | Conditions | Product | Yield | Citation(s) |

|---|

The activated C4 position of the 4-chloroquinoline system is susceptible to attack by a range of heteroatomic nucleophiles beyond simple amines, including sulfur and various nitrogen-based functional groups. mdpi.com This reactivity allows for the synthesis of quinolines with diverse functionalities at this position.

Sulfur Nucleophiles: The chlorine at C4 can be readily displaced by thiols. For example, 4-chloro-8-methylquinoline-2(1H)-thione reacts with ethanethiol, butanethiol, and thiophenol in the presence of sodium ethoxide to yield the corresponding 4-alkylthio and 4-phenylthio derivatives. mdpi.com This type of SNAr reaction provides a straightforward method for forging C-S bonds at the quinoline C4 position. mdpi.com

Nitrogen Nucleophiles: Besides primary and secondary amines, other nitrogen nucleophiles can be introduced at the C4 position.

Hydrazination: Reaction with hydrazine (B178648) hydrate (B1144303) effectively replaces the C4-chloro group to form 4-hydrazinoquinolines, which are themselves versatile synthetic intermediates. mdpi.com

Azidation: The use of sodium azide (B81097) furnishes 4-azidoquinolines. mdpi.com These azido (B1232118) derivatives are valuable precursors that can be subsequently reduced to 4-aminoquinolines or used in cycloaddition reactions. mdpi.com

Triazoles: The reaction of 4-chloroquinolines with 1,2,4-triazole (B32235) can be performed under neutral, acidic, or basic conditions to yield 4-(1H-1,2,4-triazol-1-yl)quinolines. researchgate.net

These reactions demonstrate the broad scope of nucleophilic substitution at the C4 position, enabling the introduction of a wide array of functional groups essential for building molecular diversity. mdpi.com

Role as a Precursor for Diverse Heterocyclic Scaffolds

Beyond simple substitution, this compound and its derivatives are instrumental in constructing more elaborate molecular architectures, including bridged and fused heterocyclic systems. Its inherent reactivity allows it to serve as a foundational element for building polycyclic compounds.

Functionalized quinolines derived from 4-chloroquinoline precursors can participate in cycloaddition and annulation reactions to generate novel fused ring systems. For example, 3-substituted quinolin-4(1H)-ones, which can be synthesized from 3-formyl-4-chloroquinolines, are valuable precursors. semanticscholar.org When these compounds contain a diene moiety, such as a 3-vinyl group, they can undergo a Diels-Alder reaction with a dienophile like N-methylmaleimide to produce complex, fused acridone (B373769) derivatives. semanticscholar.org

Furthermore, the strategic placement of functional groups on the quinoline ring opens pathways to various fused heterocycles. Intramolecular nucleophilic substitution reactions are a common strategy. For example, a suitably positioned nucleophile on a side chain attached to the quinoline core can cyclize onto an electrophilic center on the ring, or vice-versa, to form fused systems like pyrazolo[4,3-f]quinolines or tetrazolo[1,5-a]quinolines. tandfonline.comrsc.org The versatility of the quinoline scaffold, accessible from precursors like this compound, makes it a cornerstone in the synthesis of polycyclic heteroaromatics. tandfonline.com

Late-stage functionalization is a powerful strategy in drug discovery that involves modifying complex, often biologically active, molecules in the final steps of a synthesis to rapidly generate analogues for structure-activity relationship (SAR) studies. nih.gov Quinoline N-oxides are particularly well-suited for this purpose, as their functionalization reactions often proceed under mild conditions with high regioselectivity. mdpi.comresearchgate.net

The deoxygenative C2-amidation of quinoline N-oxides is considered a paradigm in diversity-oriented synthesis, allowing for the late-stage diversification of key pharmaceutical scaffolds. mdpi.comresearchgate.net Similarly, the SNAr reaction at the C4-chloro position provides a reliable method for attaching various fragments to a complex quinoline core. An example of this approach is the conjugation of aminoquinoline derivatives, prepared from their chloro-precursors, to other complex molecules. mdpi.com For instance, an amino-functionalized quinoline was successfully coupled to a complex morpholine scaffold derived from the natural product neomycin via reductive amination, demonstrating the utility of this chemistry in creating novel hybrid molecules. mdpi.com This modular approach enables chemists to efficiently explore chemical space and optimize the properties of lead compounds. nih.gov

Applications in the Synthesis of Scaffolds for Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The compound this compound serves as a highly versatile and reactive intermediate for the synthesis of a diverse array of quinoline derivatives with significant potential in drug discovery. The presence of the N-oxide functionality and the chlorine atom at the 4-position imparts unique reactivity to the molecule, allowing for selective functionalization at various positions of the quinoline ring.

The N-oxide group in this compound activates the quinoline ring system, particularly at the C2 and C8 positions, towards nucleophilic attack and other functionalizations. researchgate.netresearchgate.net This activation is a key strategy for introducing a variety of substituents that can modulate the biological activity of the resulting molecules. Furthermore, the chlorine atom at the C4 position is a good leaving group, readily displaced by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity makes this compound a valuable precursor for creating complex quinoline derivatives.

Research has demonstrated the utility of quinoline N-oxides in the synthesis of compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties. researchgate.netchemimpex.comnih.gov For instance, the C2 position of quinoline N-oxides can undergo amination reactions to yield 2-aminoquinoline (B145021) derivatives, a motif present in many biologically active molecules. nih.gov One notable transformation involves the reaction of this compound with antipyrine (B355649) in the presence of benzoyl chloride, which selectively yields 4-(4-chloro-2-quinolyl) antipyrine, showcasing the activation of the C2 position for C-C bond formation. researchgate.net

Moreover, the N-oxide can be removed after functionalization, providing a pathway to quinoline derivatives that would be difficult to synthesize directly. A metal-free, deoxygenative C2-heteroarylation of quinoline N-oxides using N-sulfonyl-1,2,3-triazoles has been developed to produce α-triazolylquinolines, which are of significant interest in medicinal chemistry. nih.gov

The following interactive table summarizes representative examples of pharmaceutically relevant quinoline derivatives synthesized from or related to the reactivity profile of this compound.

| Precursor/Intermediate Type | Reaction Type | Resulting Derivative Class | Potential Therapeutic Application | Reference |

|---|---|---|---|---|

| Quinoline N-oxide | C2-Amination | 2-Aminoquinolines | Anticancer, Antibacterial | nih.gov |

| 4-Chloroquinoline | Nucleophilic Aromatic Substitution (SNAr) | 4-Aminoquinolines (e.g., Chloroquine) | Antimalarial, Anti-inflammatory | chemimpex.com |

| Quinoline N-oxide | Deoxygenative C2-Heteroarylation | α-Triazolylquinolines | Medicinal Chemistry Scaffolds | nih.gov |

| This compound | Reaction with Antipyrine/Benzoyl Chloride | 4-(4-chloro-2-quinolyl) antipyrine | Bioactive Compound Synthesis | researchgate.net |

| 4,7-Dichloroquinoline N-oxide | C2-Amidation / C4-SNAr with Morpholine | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamides | Anticancer, Antifungal, Antibacterial | researchgate.net |

Beyond its pharmaceutical applications, this compound and its derivatives are valuable intermediates in the field of materials science. chemimpex.com The quinoline core is a component of various functional materials, including polymers and coatings, owing to its thermal stability and unique electronic properties. The ability to functionalize the quinoline ring through intermediates like this compound allows for the fine-tuning of these properties for specific applications.

Quinoline derivatives have garnered significant attention for their use in organic light-emitting diodes (OLEDs). tandfonline.comnih.govacs.org They can be incorporated as emitting materials, host materials, or electron-transporting layers within the OLED architecture. The inherent electron-withdrawing nature of the nitrogen atom in the quinoline ring, combined with the potential for extensive conjugation, allows for the creation of materials with tailored emission colors, high quantum efficiencies, and good thermal stability. tandfonline.comacs.org

The synthetic versatility of this compound makes it an ideal starting point for creating these advanced materials. The C4-chloro group can be substituted to attach various aryl or alkyl groups, while the N-oxide facilitates functionalization at other positions. These modifications are crucial for controlling the material's photophysical properties, such as the emission wavelength and photoluminescence quantum efficiency. acs.org For example, iridium(III) complexes based on functionalized quinoline derivatives have been synthesized and used to create highly efficient red electrophosphorescent OLEDs. acs.org While direct polymerization of this compound is not commonly reported, its role as a precursor to monomers that can then be polymerized is a key application.

The table below presents examples of quinoline-based materials and their applications, illustrating the types of structures that can be accessed through the derivatization of intermediates like this compound.

| Quinoline Derivative Class | Intended Application | Key Property | Potential Synthetic Route from this compound | Reference |

|---|---|---|---|---|

| Benzo[q]quinoline Derivatives | Organic Light-Emitting Diodes (OLEDs) | Efficient Green Electroluminescence | Precursor for Friedländer synthesis of the benzoquinoline core. | tandfonline.com |

| Quinoline-Substituted Anthracene (B1667546) Derivatives | Organic Light-Emitting Diodes (OLEDs) | Blue Electroluminescence | Intermediate for coupling reactions to the anthracene core. | nih.gov |

| Pyrazolo[3,4-b]quinolines | Organic Light-Emitting Diodes (OLEDs) | Bright Blue/Blue-Green Light Emission | Starting material for the synthesis of substituted 2-aminoquinolines, a key intermediate. | acs.org |

| Iridium(III) Complexes with Quinoline Ligands | Electrophosphorescent OLEDs | High External Quantum Efficiency (Red Emission) | Synthesis of the functionalized quinoline ligand. | acs.org |

| Functionalized Polymers | Specialty Coatings, Drug Delivery | Enhanced Stability, Controlled Release | Conversion to a polymerizable monomer via substitution at the C4 position. | chemimpex.com |

Spectroscopic and Structural Elucidation of 4 Chloroquinoline 1 Oxide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily protons (¹H) and carbon-13 (¹³C).

¹H-NMR Spectroscopy for Proton Environment Characterization

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in defining the substitution pattern on the quinoline (B57606) ring system. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) of the proton signals offer a wealth of information about the electronic environment and connectivity of the protons.

For 4-chloroquinoline (B167314) 1-oxide, the protons on the heterocyclic and benzenoid rings resonate at distinct chemical shifts. In a study using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent, the proton signals for 4-chloroquinoline 1-oxide were observed as multiplets in the range of δ 8.62-8.56 ppm (2H), δ 8.24-8.19 ppm (1H), and δ 7.97-7.86 ppm (2H), with a doublet at δ 7.70 ppm (J = 6.6 Hz, 1H). chemicalbook.com Another analysis in deuterated chloroform (B151607) (CDCl₃) reported signals at δ 8.81–8.74 (m, 1H), 8.44 (d, J = 6.6 Hz, 1H), 8.22 (dd, J = 8.3, 0.9 Hz, 1H), 7.84 (ddd, J = 8.6, 7.0, 1.4 Hz, 1H), 7.76 (ddd, J = 8.2, 7.0, 1.2 Hz, 1H), and 7.38 (d, J = 6.6 Hz, 1H). rsc.org

The introduction of additional substituents further influences the proton chemical shifts. For instance, in 4,7-dichloroquinoline (B193633) 1-oxide, the proton signals in CDCl₃ were assigned as follows: δ 8.79 (d, J = 1.9 Hz, 1H, H-8), 8.43 (d, J = 6.6 Hz, 1H, H-2), 8.16 (d, J = 9.0 Hz, 1H, H-5), 7.70 (dd, J = 9.0, 1.95 Hz, 1H, H-6), and 7.37 (d, J = 6.55 Hz, 1H, H-3). preprints.orgmdpi.com These specific assignments are crucial for confirming the regiochemistry of substitution reactions.

¹H-NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| This compound | DMSO-d₆ | 8.62 - 8.56 (m, 2H), 8.24 - 8.19 (m, 1H), 7.97 - 7.86 (m, 2H), 7.70 (d, J = 6.6 Hz, 1H) chemicalbook.com |

| This compound | CDCl₃ | 8.81–8.74 (m, 1H), 8.44 (d, J = 6.6 Hz, 1H), 8.22 (dd, J = 8.3, 0.9 Hz, 1H), 7.84 (ddd, J = 8.6, 7.0, 1.4 Hz, 1H), 7.76 (ddd, J = 8.2, 7.0, 1.2 Hz, 1H), 7.38 (d, J = 6.6 Hz, 1H) rsc.org |

| 4,7-Dichloroquinoline 1-oxide | CDCl₃ | 8.79 (d, J = 1.9 Hz, 1H, 8-H), 8.43 (d, J = 6.6 Hz, 1H, 2-H), 8.16 (d, J = 9.0 Hz, 1H, 5-H), 7.70 (dd, J = 9.0, 1.95 Hz, 1H, 6-H), 7.37 (d, J = 6.55 Hz, 1H, 3-H) preprints.orgmdpi.com |

| 8-Benzoyl-4-chloroquinoline 1-oxide | CDCl₃ | 8.36 (dd, J = 8.39, 1.22 Hz, 1H), 8.25 (d, J = 6.56 Hz, 1H), 7.88-7.84 (m, 1H), 7.72-7.67 (m, 3H), 7.52-7.47 (m, 1H), 7.44 (d, J = 6.56 Hz, 1H), 7.40 (t, J = 7.78 Hz, 2H) figshare.com |

| 2-Azido-4-chloroquinoline N-oxide | CDCl₃ | 8.57 (d, J = 8.7 Hz, 1 H), 8.14 (dd, J = 8.4, 0.8 Hz, 1 H), 7.85–7.81 (m, 1 H), 7.69–7.65 (m, 1 H), 7.06 (s, 1 H) rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

In the context of this compound derivatives, IR spectroscopy is particularly useful for confirming the presence of the N-oxide group, the C-Cl bond, and other functional groups introduced through derivatization. The N-O stretching vibration in quinoline N-oxides is typically observed in the region of 1220-1340 cm⁻¹. cdnsciencepub.com For 4,7-dichloroquinoline 1-oxide, a characteristic absorption band for the N-O bond was identified at 1287 cm⁻¹. preprints.orgmdpi.com Other significant peaks for this compound include those for aromatic C-H stretching (3095 and 3043 cm⁻¹), aromatic C=C stretching (1497–1604 cm⁻¹), and the C-Cl bond stretching (1085 cm⁻¹). preprints.orgmdpi.com

For more complex derivatives, such as 8-benzoyl-4-chloroquinoline 1-oxide, additional characteristic peaks are observed. The IR spectrum of this compound shows a strong absorption for the carbonyl (C=O) group at 1660 cm⁻¹. figshare.com

Characteristic IR Absorption Frequencies for this compound Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) |

|---|---|---|

| 4,7-Dichloroquinoline 1-oxide | Aromatic C-H Stretch | 3095, 3043 preprints.orgmdpi.com |

| Aromatic C=C Stretch | 1497–1604 preprints.orgmdpi.com | |

| N-O Stretch | 1287 preprints.orgmdpi.com | |

| C-Cl Stretch | 1085 preprints.orgmdpi.com | |

| 8-Benzoyl-4-chloroquinoline 1-oxide | Carbonyl (C=O) Stretch | 1660 figshare.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules, allowing for the observation of the molecular ion peak, often as a protonated species [M+H]⁺.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For example, the HRMS (ESI) of 2-azido-4-chloroquinoline N-oxide showed a peak for [M+Na]⁺ at m/z 243.0038, which is consistent with the calculated mass of 243.0044 for the molecular formula C₉H₅ClN₄NaO. rsc.org Similarly, the HRMS (ESI) of 8-benzoyl-4-chloroquinoline 1-oxide showed an [M+H]⁺ peak at m/z 284.0478, corresponding to the calculated mass of 284.0473 for C₁₆H₁₀ClNO₂. figshare.com

The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is often observable in the mass spectra of chlorine-containing compounds, providing further confirmation of their structure. preprints.orgmdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural elucidation.

While a specific X-ray crystal structure for the parent this compound was not detailed in the provided search results, the technique has been applied to related derivatives. For instance, the crystal structure of 6-bromo-5-nitroquinoline-1-oxide has been determined by X-ray analysis. trdizin.gov.tr The application of X-ray crystallography to new quinolinylphosphonates derived from 2-chloroquinoline (B121035) precursors has also been reported, confirming the assigned structures. researchgate.net This powerful technique is crucial for validating the structures of novel compounds and understanding their solid-state packing and intermolecular forces.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound hydrochloride has been recorded, indicating its ability to absorb in the UV-Vis range. nih.gov The electronic transitions in quinoline and its derivatives are typically π → π* and n → π* transitions. The N-oxide functionality and the chloro substituent can influence the wavelengths and intensities of these absorptions. UV-Vis spectroscopy can also be used to monitor reactions involving these compounds, for example, by observing changes in the absorbance spectrum over time. rsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules. Methods like the B3LYP hybrid functional are widely used as they offer a good balance between computational cost and accuracy for predicting molecular geometries, vibrational spectra, and electronic properties. cumhuriyet.edu.tr Such studies on quinoline (B57606) N-oxide derivatives provide a foundational understanding of their chemical behavior. sibran.ru

The optimization of molecular geometry through DFT calculations seeks to find the lowest energy arrangement of atoms, corresponding to the most stable structure of the molecule. This process yields crucial data on bond lengths, bond angles, and dihedral angles.

A key structural feature of quinoline N-oxides is the conformation of the N-oxide group relative to the quinoline ring. A DFT study on the related complex, bis(4-chloroquinoline-N-oxide)hydrogen tribromide, revealed the existence of two stable conformations. researchgate.net In both cases, the most favorable structure featured a dihedral angle between the quinoline plane and the N-O-H plane of approximately 90°. researchgate.netresearchgate.net This perpendicular orientation is rationalized by considering resonance theory and steric hindrance factors. researchgate.netdntb.gov.ua It has been proposed that in molecular complexes, the oxygen atom of the N-oxide group can exist in either an sp² or sp³ hybridization state, which influences the molecular geometry. researchgate.netdntb.gov.ua

While detailed geometric parameters for isolated 4-chloroquinoline (B167314) 1-oxide are not extensively documented in the searched literature, the following table presents typical optimized geometry parameters for a related substituted quinoline N-oxide, 6-bromo-5-nitroquinoline-1-oxide, calculated at the B3LYP/6-311G(d,p) level, to illustrate the type of data obtained from such calculations. sibran.ru

Table 1: Example Optimized Geometric Parameters for a Quinoline N-oxide Derivative (Note: Data for 6-bromo-5-nitroquinoline-1-oxide, provided for illustrative purposes.)

Source: Adapted from structural data for 6-bromo-5-nitroquinoline-1-oxide. sibran.ru

Theoretical vibrational frequency calculations are essential for two main reasons: to confirm that the optimized geometry represents a true energy minimum (indicated by the absence of imaginary frequencies) and to aid in the assignment of experimental infrared (IR) and Raman spectra. The calculated frequencies can be correlated with specific vibrational modes, such as stretching, bending, and torsional motions within the molecule.

While the DFT study on bis(4-chloroquinoline-N-oxide)hydrogen tribromide involved the calculation of vibrational frequencies, the specific values were not reported. researchgate.net For related compounds like 4,7-dichloroquinoline (B193633), spectroscopic analysis supported by DFT calculations has identified characteristic bands, such as a mode involving the C-Cl bond at approximately 1090 cm⁻¹. dss.go.th Such correlations are vital for unambiguously characterizing the molecular structure.

Table 2: General Vibrational Mode Regions for Quinoline Derivatives

Source: General assignments based on quinoline derivative studies. dss.go.thmdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For the related 4-nitroquinoline (B1605747) N-oxide, computational studies have shown that coordination with a Lewis acid like ZnCl₂ or protonation of the N-oxide oxygen lowers the energy of the LUMO. This enhances the molecule's ability to accept electrons, thereby increasing its reactivity in multicenter donor-acceptor bonding. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 3: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution across a molecule. It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

These maps are effective in predicting sites for electrophilic and nucleophilic attack. For 4-chloroquinoline 1-oxide, the most negative region is expected to be concentrated around the highly electronegative oxygen atom of the N-oxide group, making it the primary site for electrophilic attack or coordination with Lewis acids. sibran.ru Conversely, positive potential regions, susceptible to nucleophilic attack, would be located over the hydrogen atoms and parts of the aromatic ring system. Studies on related N-oxides confirm that coordination to a Lewis acid increases the positive electrostatic potential on the surface of the π-system, enhancing its interaction with nucleophiles. researchgate.net

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals representing core electrons, lone pairs, and bonds. This method allows for the quantitative analysis of electron density distribution, atomic hybridization, and stabilizing interactions arising from electron delocalization (hyperconjugation).

Key insights from NBO analysis include the determination of natural atomic charges and the study of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The energy associated with these interactions, particularly from a lone pair (n) to an antibonding orbital (σ* or π*), quantifies the extent of hyperconjugation and its contribution to molecular stability. For heteroaromatic N-oxides, NBO analysis can clarify the hybridization (sp² vs. sp³) of the N-oxide oxygen atom and detail the nature of its lone pairs. dntb.gov.ua

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule based on the contribution of their basis functions to the molecular orbitals. These charges provide a simple, quantitative estimate of the electron distribution and are often used to analyze the molecule's electrostatic properties and predict its reactivity.

In this compound, the Mulliken analysis would be expected to show a significant negative charge on the N-oxide oxygen atom and the nitrogen atom, as well as on the chlorine atom, reflecting their high electronegativity. The carbon atom attached to the chlorine (C4) would likely carry a partial positive charge. While straightforward to compute, it is known that Mulliken charges can be highly dependent on the choice of basis set and may sometimes yield unphysical results. Therefore, they are often compared with charges derived from other methods, like NBO or Hirshfeld analysis, for a more robust interpretation.

Table of Compounds Mentioned

Mechanistic Studies through Computational Modeling

Computational modeling, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate reaction mechanisms of heterocyclic compounds such as this compound. These theoretical investigations provide insights into reaction pathways, transition state geometries, and the electronic factors that govern reactivity, which are often difficult to probe experimentally.

The elucidation of reaction pathways for quinoline N-oxides often focuses on their participation in nucleophilic aromatic substitution (SNAr) and metal-catalyzed C-H functionalization reactions. Computational studies are pivotal in mapping the potential energy surfaces for these transformations and characterizing the high-energy transition states that control reaction rates and selectivity.

The reactivity of the 4-chloroquinoline scaffold is significantly influenced by both the fused benzene (B151609) ring (annelation) and the N-oxide functional group. Compared to 4-chloropyridine, the annelated ring in 4-chloroquinoline allows for more extensive delocalization of charge in the transition state, thereby increasing its stability and enhancing the rate of nucleophilic substitution. clockss.org The N-oxide group further activates the quinoline ring towards nucleophilic attack. Theoretical studies have shown that the complexation of the N-oxide's oxygen atom with Lewis or Brønsted-Lowry acids substantially accelerates SNAr reactions. researchgate.net This is attributed to an increase in the electrophilicity of the carbon atoms in the pyridine (B92270) ring.

Kinetic studies on the oxidation of substituted quinolines to their corresponding N-oxides have been supported by computational analysis, which points to the formation of a highly ordered and rigid associative transition state. ijirset.com This is often characterized by large negative values for the entropy of activation (ΔS≠). ijirset.com

A prime example of computational modeling in action is the detailed mechanistic and DFT study of palladium-catalyzed C-H arylation of quinoline N-oxides. acs.org While many methods favor functionalization at the C2 position, researchers developed a system with high selectivity for the C8 position. acs.org DFT calculations were instrumental in understanding this unusual selectivity. acs.org The studies provided evidence for a cyclopalladation pathway and identified C8 cyclopalladation as the turnover-limiting step in the catalytic cycle. acs.org By calculating the energies of various transition states, researchers could rationalize the observed site selectivity, attributing it to a combination of electronic, steric, and solvent effects. acs.org

Table 1: Computational Findings in Pd-Catalyzed Arylation of Quinoline N-Oxides

| Computational Method | Finding | Implication for Mechanism | Reference |

| DFT Calculations | C8 cyclopalladation identified as the turnover-limiting step. | Explains the kinetics and overall rate of the reaction. | acs.org |

| Transition State Energy Calculation | The transition state for C8-palladation is favored under specific conditions. | Provides a rationale for the unusual C8 site selectivity over the C2 position. | acs.org |

| Hammett Study Analysis | Correlation of reaction rates with electronic effects of substituents. | Confirms the role of electronic factors in the C-H activation step. | acs.org |

Reactivity Descriptors and Prediction of Reaction Sites

Reactivity descriptors are parameters derived from computational chemistry that help predict the most likely sites for chemical reactions on a molecule. For this compound and related compounds, these descriptors provide a theoretical basis for understanding their observed chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key tool in this context. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The LUMO typically indicates the most electrophilic centers in a molecule, which are susceptible to nucleophilic attack. DFT calculations performed on various quinoline derivatives confirm that significant charge transfer occurs within the molecules, a fundamental aspect of their reactivity. researchgate.net

Another powerful descriptor is the molecular electrostatic potential (ESP). The ESP map provides a visual representation of the charge distribution on the molecule's surface. A computational study on related nitro-N-oxides demonstrated that interaction with a Lewis acid enhances the positive potential (a "π-hole") on the aromatic system's surface. researchgate.net This increased positive potential strengthens the interaction with incoming nucleophiles, directing them to specific sites. researchgate.net

For this compound, these descriptors help explain its known reactivity. The compound is susceptible to nucleophilic displacement of the chlorine atom at the C4 position. nih.gov This is consistent with the electron-withdrawing nature of the nitrogen atom and the N-oxide group, which lowers the electron density at the C2 and C4 positions, making them electrophilic. The preference for attack at C4 in many SNAr reactions is well-established. preprints.orgmdpi.com Furthermore, computational studies on site selectivity in other reactions, such as the palladium-catalyzed arylation, show how the interplay of steric and electronic factors can direct reactions to other positions like C8, a prediction supported by DFT calculations. acs.org

Table 2: Key Reactivity Descriptors and Their Significance

| Reactivity Descriptor | Predicted Property | Relevance to this compound | Reference |

| LUMO Energy/Distribution | Site of nucleophilic attack (electrophilicity). | Predicts high reactivity at the C2 and C4 positions. | researchgate.net |

| HOMO Energy/Distribution | Site of electrophilic attack (nucleophilicity). | Indicates regions likely to react with electrophiles. | researchgate.net |

| Electrostatic Potential (ESP) | Charge distribution and regions of positive/negative potential. | Identifies electron-deficient carbons as likely sites for nucleophilic attack. | researchgate.net |

| π-hole | Positive electrostatic potential above the ring system. | Enhanced by Lewis acid coordination, activating the ring for SNAr reactions. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) for Derived Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to build mathematical models correlating the chemical structure of compounds with their biological activity. While specific QSAR models focusing solely on this compound are not widely documented, numerous studies have been successfully conducted on scaffolds derived from or related to the quinoline/quinolone core, demonstrating the utility of this approach for designing new therapeutic agents.

These models are crucial in medicinal chemistry for predicting the activity of novel compounds, optimizing lead structures, and understanding the structural requirements for a desired biological effect.

Table 3: Example of a QSAR Study on 4-Quinolone Derivatives

| Statistical Parameter | Value | Significance | Reference |

| Correlation Coefficient (r²) | 0.8761 - 0.9295 | Indicates a strong correlation between the model's predictions and experimental data. | nih.gov |

| Cross-validated r² (r²cv) | 0.7875 - 0.8263 | Confirms the model's robustness and predictive ability for new compounds. | nih.gov |

| Key Descriptors | Ovality, Szeged Index, Molecular Energy | These molecular properties were found to be critical for binding affinity. | nih.gov |

In another example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) were used to analyze 1,8-naphthyridine (B1210474) derivatives, which are structurally related to quinolones and possess anticancer activity. insilico.eu This type of analysis evaluates the steric and electrostatic interaction fields of a set of aligned molecules to derive a predictive model. insilico.eu Such models provide a three-dimensional map illustrating which regions of the molecule should be modified—for example, by adding bulky or electron-donating groups—to enhance biological activity. insilico.eu

The broad applicability of QSAR to quinoline-based scaffolds has been shown in the development of models for anti-HIV agents, anti-tuberculosis drugs, and anti-inflammatory compounds, highlighting the power of computational approaches in modern drug discovery. grafiati.comresearchgate.net

Advanced Methodologies and Green Chemistry Approaches in 4 Chloroquinoline 1 Oxide Research

Sustainable Synthesis of 4-Chloroquinoline (B167314) 1-Oxide

The pursuit of sustainability in the synthesis of 4-chloroquinoline 1-oxide focuses on minimizing the environmental footprint of the chemical process. Key areas of development include the use of environmentally benign solvents and the design of recoverable and reusable catalysts. acs.orgrsc.org

Traditional syntheses of quinoline (B57606) N-oxides often employ chlorinated solvents like dichloromethane (B109758) (DCM). chemicalbook.com While effective, these solvents pose environmental and health risks. Green chemistry principles encourage the substitution of such hazardous solvents with more eco-friendly alternatives or the elimination of the solvent altogether. scienceopen.com

Research into the synthesis of related heterocyclic compounds has demonstrated the viability of greener solvents and solvent-free approaches. For instance, water has been successfully used as a green solvent for the synthesis of pyrimido[4,5-b]quinolones, a related class of N-heterocycles. nih.gov Furthermore, solvent-free, or solid-state, reactions, often facilitated by microwave irradiation or mechanical milling, have proven effective for synthesizing quinazolinones and other quinoline derivatives. niscpr.res.inijcea.orgresearchgate.net These methods reduce waste, simplify product purification, and can lead to shorter reaction times and lower energy consumption. niscpr.res.in While specific applications of these techniques to the N-oxidation of 4-chloroquinoline are still emerging, they represent a promising direction for future research.

| Approach | Example Solvent/Condition | Advantages | Relevance to this compound Synthesis |

|---|---|---|---|

| Conventional Method | Dichloromethane (DCM) | Good solubility for reactants. | Commonly used in laboratory-scale N-oxidation reactions. chemicalbook.com |

| Green Alternative | Water | Non-toxic, inexpensive, non-flammable. | Potential for use in N-oxidation with appropriate catalysts. nih.gov |

| Green Alternative | Solvent-Free (Solid-State) | Eliminates solvent waste, reduces energy use (especially with microwave assistance), simplifies workup. niscpr.res.inijcea.org | A highly sustainable goal for the direct N-oxidation of 4-chloroquinoline. |

Catalysts are crucial for many chemical transformations, but their separation from the reaction mixture can be challenging and generate waste. The development of heterogeneous or magnetically separable catalysts that can be easily recovered and reused is a cornerstone of green chemistry. rsc.org

In the context of quinoline synthesis, significant progress has been made with reusable nanocatalysts. For example, magnetically recoverable Fe₃O₄ nanoparticle-based catalysts have been employed in the synthesis of various quinoline and pyrimido[4,5-b]quinolone derivatives. nih.gov These catalysts can be easily separated from the reaction medium using an external magnet and reused for multiple cycles without a significant loss of activity. nih.govresearchgate.net Another approach involves cooperative bifunctional catalysts, such as transition metal oxides combined with Bi(III), which have been shown to be robust and reusable for the solvent-free synthesis of quinolines. researchgate.net Applying these principles to develop a robust, reusable catalyst for the N-oxidation of 4-chloroquinoline could drastically improve the sustainability of its production.

| Catalyst Type | Example | Key Features | Potential Application |

|---|---|---|---|

| Magnetic Nanocatalyst | Fe₃O₄@SiO₂-based systems | Easily separated by an external magnet; high surface area; reusable for multiple cycles. nih.govresearchgate.net | Development of a magnetic catalyst for the N-oxidation of 4-chloroquinoline. |

| Cooperative Bifunctional Catalyst | Transition metal oxide–Bi(III) | High activity and selectivity; robust and reusable; suitable for solvent-free conditions. researchgate.net | Catalyzing the synthesis of the 4-chloroquinoline precursor or its subsequent N-oxidation. |

Flow Chemistry Applications

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. nih.govnih.gov This technology enables precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, higher yields, and better product consistency. nih.govjst.org.in The small reactor volumes enhance heat transfer, allowing for the safe handling of highly exothermic or hazardous reactions. acs.org

While specific documented applications of flow chemistry for the synthesis of this compound are not widespread, the technology holds immense potential. The N-oxidation of quinolines can be an energetic process, and the use of flow reactors could mitigate safety concerns associated with temperature control in large-scale batch reactors. nih.gov Furthermore, flow chemistry facilitates the use of immobilized catalysts and reagents, simplifying purification and enabling the development of automated, multi-step syntheses. acs.orgresearchgate.net This approach is particularly attractive in pharmaceutical manufacturing for producing active pharmaceutical ingredients (APIs) with high purity and efficiency. jst.org.in

Photocatalysis and Electrocatalysis in Quinoline N-Oxide Transformations

Photocatalysis and electrocatalysis utilize light and electrical energy, respectively, to drive chemical reactions. These methods often proceed under mild conditions (room temperature and pressure) and can offer unique reactivity and selectivity compared to conventional thermal methods, making them powerful tools in green chemistry. semanticscholar.orgmdpi.com

In the realm of quinoline N-oxide chemistry, electrocatalysis has been effectively used for C-H bond functionalization. An electrochemical method has been developed for the reaction between quinoline N-oxides and morpholine (B109124), catalyzed by Cu(OAc)₂. semanticscholar.orgmdpi.com This process allows for the selective introduction of a morpholine substituent at either the C2 or C4 position of the quinoline N-oxide, depending on the solvent used. semanticscholar.orgmdpi.comresearchgate.net The reaction proceeds at room temperature under mild conditions, highlighting the efficiency and control offered by electrocatalytic methods. semanticscholar.org

Photocatalysis has also been applied to transform quinoline N-oxides. A light-induced, zinc-catalyzed isomerization of quinoline N-oxides has been reported to produce quinolin-2(1H)-ones in high yields. rsc.org This photochemical reaction proceeds with 100% atom economy, representing a highly efficient and sustainable synthetic strategy. rsc.org Other studies have explored the photocatalytic transformation of quinoline N-oxides to quinolin-2(1H)-ones using organic dyes, further expanding the toolkit for modifying the quinoline N-oxide scaffold under green conditions. researchgate.net

| Methodology | Transformation | Catalyst/Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Electrocatalysis | C-H Amination of Quinoline N-Oxide with Morpholine | Cu(OAc)₂ catalyst; Solvents: CH₂Cl₂ or CH₃CN | Solvent controls regioselectivity: CH₂Cl₂ favors para-substitution (C4), while CH₃CN favors ortho-substitution (C2). Reaction occurs under mild, room temperature conditions. | semanticscholar.orgmdpi.comresearchgate.net |

| Photocatalysis | Isomerization of Quinoline N-Oxides to 2-Quinolinones | Zn-catalysis, light-induced | Proceeds smoothly with high yields and 100% atom economy. | rsc.org |

| Photocatalysis | Transformation of Quinoline N-Oxides to Quinolin-2(1H)-ones | Organic Dyes (e.g., Halogenated Fluorescein) | Demonstrates the potential of metal-free photocatalysis for quinoline N-oxide functionalization. | researchgate.net |

Future Directions in 4 Chloroquinoline 1 Oxide Research

Development of Novel Stereoselective Syntheses

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For 4-chloroquinoline (B167314) 1-oxide derivatives, the development of stereoselective synthetic methods is a critical future direction, as the introduction of chirality can profoundly influence biological activity and material properties. While direct asymmetric synthesis of 4-chloroquinoline 1-oxide is not yet a well-established field, future work will likely draw inspiration from recent advances in the asymmetric synthesis of related heterocyclic N-oxides.

Key research thrusts will include:

Organocatalysis: The use of small, chiral organic molecules as catalysts offers a powerful metal-free approach to asymmetric synthesis. Research into bifunctional organocatalysts, such as those derived from cinchona alkaloids (e.g., quinidine-derived ureas), has shown success in creating axially chiral isoquinoline (B145761) N-oxides. thieme-connect.com Future efforts could adapt these principles to design catalysts that control the stereoselective functionalization or construction of the this compound core.

Transition Metal Catalysis: The design and synthesis of chiral ligands for transition metal complexes remain a fruitful area of investigation. researchgate.netthieme-connect.com Developing novel chiral N,P-ligands or oxazolinyl-quinoline type ligands could enable enantioselective C-H functionalization or cycloaddition reactions on the this compound scaffold, leading to products with defined stereocenters. thieme-connect.comresearchgate.net

| Approach | Catalyst Type | Potential Application to this compound |

| Organocatalysis | Chiral Brønsted Acids/Bases, Bifunctional Catalysts (e.g., Cinchona Alkaloid derivatives) | Asymmetric C-H functionalization, Enantioselective cycloadditions |

| Transition Metal Catalysis | Complexes of Rhodium, Ruthenium, Palladium with Chiral Ligands (e.g., Chiral N,P-ligands) | Asymmetric hydrogenation of derivatives, Enantioselective C-H arylation/alkylation |

Exploration of New Reactivity Modes and Pericyclic Reactions

While the functionalization of quinoline (B57606) N-oxides at the C2 and C8 positions via C-H activation is known, the full reactive potential of the this compound isomer remains underexplored. acs.orgnih.govacs.org The interplay between the electron-withdrawing chloro group and the N-oxide moiety can be harnessed to uncover novel chemical transformations.

A significant area for future exploration is the participation of this compound in pericyclic reactions. libretexts.org These concerted reactions, which proceed through a cyclic transition state, offer a powerful way to construct complex molecular architectures with high stereospecificity.